2,6-Dbeaq

Description

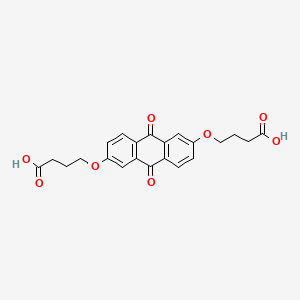

Structure

3D Structure

Properties

IUPAC Name |

4-[6-(3-carboxypropoxy)-9,10-dioxoanthracen-2-yl]oxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O8/c23-19(24)3-1-9-29-13-5-7-15-17(11-13)21(27)16-8-6-14(12-18(16)22(15)28)30-10-2-4-20(25)26/h5-8,11-12H,1-4,9-10H2,(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZZWCUGOLVNSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OCCCC(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)OCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2370885-20-2 | |

| Record name | 2,6-DBEAQ | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Electrochemical Characterization and Redox Behavior of 2,6 Dbeaq

Cyclic Voltammetry Studies

Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox behavior of electroactive species. For 2,6-DBEAQ, CV studies reveal key information about its electron transfer processes and the stability of its redox states.

Identification of Redox Potentials (E1/2 vs. SHE)

Cyclic voltammetry experiments on this compound allow for the identification of its redox potentials. The standard equilibrium potential for this compound has been determined to be -0.49 V versus the Standard Hydrogen Electrode (SHE) in a pH 14 KOH solution at a concentration of 2 mM. google.com Another source indicates a redox potential more positive than -0.52 V vs. SHE at pH 12 and above. semanticscholar.org Measurements made at a scan rate of 25 mV s⁻¹ also indicate the redox potential versus SHE for this compound. google.com

Analysis of Reversibility and Electrochemical Quasireversibility

The reversibility of the electrochemical reactions of this compound can be assessed from the separation between the anodic and cathodic peaks in cyclic voltammograms (ΔEp). A peak separation of 42 mV in pH 14 KOH solution indicates fairly rapid and reversible electrochemical reactions at the electrode surface. google.com Compared to other anthraquinone (B42736) derivatives like 2,6-DHAQ (2,6-dihydroxyanthraquinone), this compound exhibits higher reversibility with redox peaks approximately 40 mV apart, significantly smaller than the ~90 mV observed for 2,6-DHAQ. researchgate.net Electrochemical reversibility refers to the rate of electron transfer between the electrode and the solution species; fast transfer without significant barriers is termed reversible, while intermediate rates define the quasi-reversible regime. libretexts.org

Influence of pH on Redox Characteristics

The pH of the electrolyte significantly influences the redox characteristics of quinone compounds like this compound due to coupled proton-electron transfer reactions. The reduction potential of this compound becomes pH independent above pH 11.5. google.com Studies at different pH values, such as pH 12 and pH 14, highlight the pH-dependent behavior of anthraquinone derivatives. harvard.edu The concentration of hydroxide (B78521) ions at different pH values can influence decomposition mechanisms, which in turn can affect the observed electrochemical behavior. harvard.edu

Rotating Disk Electrode (RDE) Measurements

Rotating disk electrode (RDE) measurements are employed to study the kinetics of electrochemical reactions and determine mass-transport parameters such as diffusion coefficients.

Determination of Diffusion Coefficients

RDE studies of this compound involve measuring the limiting current as a function of the electrode rotation rate. By applying the Levich equation to the data obtained from these experiments, the diffusion coefficient of the electroactive species can be determined. For 5 mM this compound in 1 M KOH, RDE studies on a glassy carbon electrode at rotation rates between 400 and 2500 rpm were conducted. google.com The Levich plot, which shows the limiting current versus the square root of the rotation rate, yielded a diffusion coefficient for the oxidized form of this compound of 1.58 × 10⁻⁶ cm²/s. google.comresearchgate.net This value was also assumed for all redox states of this compound (oxidized, semiquinoid, and reduced) in simulations. google.com

Table 1: Summary of Electrochemical Parameters for this compound

| Parameter | Value | Conditions | Source |

| Standard Equilibrium Potential (vs. SHE) | -0.49 V | pH 14, 2 mM this compound in KOH | google.com |

| Peak Separation (ΔEp) in CV | 42 mV | pH 14, 2 mM this compound in KOH | google.com |

| Diffusion Coefficient (Oxidized form) | 1.58 × 10⁻⁶ cm²/s | 5 mM this compound in 1 M KOH, Glassy Carbon RDE | google.comresearchgate.net |

Table 2: Redox Potential Comparison at Different pH

| Compound | Potential (V vs. SHE) | pH | Notes | Source |

| This compound | > -0.52 | ≥ 12 | semanticscholar.org | |

| This compound | -0.52 | 12 | Approximate value from table | chemrxiv.org |

| 2,6-DHAQ | -0.68 | 12 | For comparison | researchgate.netchemrxiv.org |

Note: The values presented in the tables are derived from the cited research findings and represent specific experimental conditions.

Kinetic Insights into Electron Transfer Processes

Understanding the kinetics of electron transfer is crucial for evaluating the performance of this compound in electrochemical systems like redox flow batteries. The rate constants for electron transfer processes provide a measure of how quickly the redox reactions occur.

Research utilizing in situ Nuclear Magnetic Resonance (NMR) spectroscopy has provided valuable kinetic insights into the electron transfer processes of this compound csic.es. These studies have investigated self-exchange electron-transfer processes, where an electron is transferred between molecules of the same compound in different redox states csic.es. For this compound, an electron-transfer rate constant () of approximately 1 × 106 M−1 s−1 has been extracted from the broadening of peaks in in situ 1H NMR spectra csic.es. This value is higher than that observed for 2,6-DHAQ (approximately 1 × 105 M−1 s−1), which is attributed to factors such as weaker intermolecular Coulombic repulsions and stronger van der Waals and hydrophobic interactions between this compound anions due to their longer, non-polar R groups csic.es.

Spectroelectrochemical Investigations (e.g., Operando FTIR, UV-Vis)

Spectroelectrochemical techniques combine electrochemical control with spectroscopic analysis, allowing for the study of redox-induced changes in real-time. Operando techniques, where measurements are performed during the actual operation of an electrochemical cell, are particularly powerful for gaining insights into reaction mechanisms and intermediate species.

Ultraviolet-visible (UV-Vis) spectroscopy is frequently employed in spectroelectrochemical investigations to monitor changes in the electronic structure of redox-active species as they undergo electron transfer iu.edu. By recording UV-Vis spectra at different applied potentials, researchers can observe the appearance and disappearance of spectral features corresponding to different redox states harvard.edu.

Operando Fourier Transform Infrared (FTIR) spectroscopy, specifically attenuated total reflection (ATR-FTIR), has also been utilized to scrutinize the changes in bonding structures of anthraquinone derivatives during reduction and oxidation processes nih.govresearchgate.net. While some studies focus on related compounds like 2,6-DHAQ, the principles and techniques are applicable to this compound for monitoring vibrational changes associated with its redox states nih.govresearchgate.net.

Real-time Monitoring of Redox State Changes

Spectroelectrochemical methods enable the real-time monitoring of the concentrations of different redox states of this compound during electrochemical cycling. By correlating the applied potential or current with changes in spectroscopic signals (e.g., UV-Vis absorbance or FTIR transmittance), the conversion between oxidized and reduced forms can be tracked dynamically iu.edunih.gov.

For instance, UV-Vis spectroscopy can show how the absorption spectrum of this compound changes as it is converted from its oxidized to its reduced form upon increasing potentials harvard.edu. Similarly, operando FTIR can reveal shifts or changes in intensity of specific vibrational bands (e.g., C=O and C=C bonds in the anthraquinone core) that are characteristic of different redox states nih.gov. These real-time observations provide direct evidence of the electrochemical transformations occurring.

Elucidation of Intermediate Species (e.g., radical anions)

Spectroelectrochemical techniques are invaluable for identifying and characterizing transient intermediate species formed during multi-electron transfer processes, such as radical anions iu.edu. The stepwise reduction of anthraquinones often involves the formation of a semiquinone radical anion as an intermediate iu.edu.

Electron Paramagnetic Resonance (EPR) spectroscopy, often coupled with NMR, is a powerful tool for directly detecting and quantifying radical species like the semiquinone radical anion of this compound acs.orgnih.gov. EPR is sensitive to unpaired electrons, which are present in radical species acs.orgnih.gov. Studies using coupled in situ NMR and EPR have successfully detected and quantified the radical anion of this compound acs.orgnih.gov. These techniques can also provide information about the electronic structure of the radicals and the delocalization of the unpaired electron spin density acs.orgnih.gov.

Table 1: Estimated Difference in Potential Between the First and Second Reduction for 2,6-DHAQ and this compound google.com

| Compound | Estimated E1-E2 (V vs. SHE) |

| 2,6-DHAQ | 0.060 |

| This compound | 0.006 |

Note: Data based on simulated redox potentials. google.comgoogle.com

Table 2: Electron Transfer Rate Constants

| Compound | Electron Transfer Rate Constant () (M−1 s−1) | Method |

| 2,6-DHAQ | ~1 × 105 | In situ NMR |

| This compound | ~1 × 106 | In situ NMR |

Note: Data extracted from NMR peak broadening. csic.es

Table 3: Diffusion Coefficient for Oxidized this compound

| Species | Diffusion Coefficient (cm2/s) | Method |

| Oxidized this compound | 1.58 × 10−6 | Levich equation from RDE measurements |

Note: This value has been assumed for all redox states in some studies. researchgate.net

Chemical Stability and Degradation Mechanisms of 2,6 Dbeaq

Identification of Decomposition Pathways

The decomposition of 2,6-DBEAQ can proceed through various reaction mechanisms, influenced by factors such as pH and temperature. Research has identified several key pathways responsible for its degradation.

Nucleophilic Substitution Reactions (SN2 or SNAr)

One of the primary decomposition pathways for this compound involves nucleophilic substitution reactions, which can occur via either SN2 or SNAr mechanisms. These reactions are particularly significant in alkaline environments. At high pH, hydroxide (B78521) ions can act as nucleophiles, attacking the this compound molecule and leading to its decomposition. This hydroxide-mediated nucleophilic substitution reaction is proposed to be a dominant degradation mechanism, especially at pH 14. nsf.govgoogle.comscispace.comharvard.edu The loss of ether-linked side chains through either an SN2 or SNAr reaction has been identified as a possible decomposition route. harvard.edu

Intramolecular Reaction Mechanisms involving Carboxylate Nucleophiles

In addition to external nucleophilic attack, this compound is also susceptible to intramolecular reactions where a carboxylate group within the molecule acts as a nucleophile. This mechanism is proposed to be more significant at lower alkaline pH values compared to very high pH. At pH 12, for instance, an intramolecular reaction with the carboxylate group is suggested to dominate the decomposition of this compound. nsf.govgoogle.comscispace.comharvard.eduharvard.eduusu.edu This contrasts with the degradation of analogous compounds lacking the carboxylate functionality or possessing less nucleophilic groups.

Alkyl Chain Cleavage via γ-hydroxybutyrate formation

Another identified decomposition pathway for this compound involves the cleavage of its alkyl chains, leading to the formation of γ-hydroxybutyrate. google.comharvard.edugoogle.comiu.eduacs.org This cleavage mechanism has been confirmed through techniques such as 1H NMR spectroscopy. google.comharvard.edu Chemical stability studies at elevated temperatures indicate that the oxidized form of this compound is susceptible to this γ-hydroxybutyrate cleavage. google.comharvard.edu Cleavage of a single γ-hydroxybutyrate group results in a mono-debranched this compound product, while the cleavage of a second moiety can lead to the formation of 2,6-dihydroxyanthraquinone (B191064) (2,6-DHAQ). harvard.edu

Anthrone (B1665570) Formation and Dimerization Processes

While anthrone formation and subsequent dimerization are well-documented decomposition pathways for other anthraquinone (B42736) derivatives, such as 2,6-DHAQ, their direct role as primary degradation mechanisms for this compound itself is less emphasized in the provided information. However, this compound has been shown to influence the dimerization of other anthraquinones in mixed electrolyte systems. For example, in a mixed electrolyte containing this compound and 2,6-DHAQ, the oxidized form of this compound can drive the oxidation of 2,6-dihydroxyanthrone (DHA) to its dimer. chemrxiv.orgchemrxiv.org Anthrone and dianthrone species have been reported as products of the reduction of anthraquinones, and irreversible dimerization of anthrone intermediates is linked to capacity loss in some anthraquinone-based systems. harvard.eduharvard.eduacs.org

Impact of Environmental Factors on Stability

The chemical stability of this compound is significantly influenced by environmental factors, particularly pH.

pH Dependence of Degradation Rates (e.g., pH 12 vs. pH 14)

The rate of this compound decomposition is notably dependent on the pH of the solution. Studies have shown that the degradation rate is considerably slower at pH 12 compared to pH 14. google.comharvard.edugoogle.com This difference in degradation rates at varying pH is attributed to the change in the dominant decomposition mechanisms. At pH 14, a hydroxide-mediated nucleophilic substitution reaction is proposed to be the primary pathway, while at pH 12, an intramolecular reaction involving the carboxylate group is suggested to be more dominant. nsf.govgoogle.comscispace.comharvard.edu

Experimental data highlights this pH dependence. For instance, after treatment at 95°C and 0.1 M concentration for 6 days, this compound at pH 12 exhibited 15% decomposition. google.comgoogle.comresearchgate.net In contrast, at pH 14, both this compound and a related compound, DPPEAQ, showed a similar extent of decomposition, around 45% after 5.5 days at 95°C and 0.1 M concentration. google.comgoogle.com

The following table summarizes some of the reported decomposition data:

| Conditions | Time | Decomposition (%) | Reference |

| pH 12, 95°C, 0.1 M oxidized | 6 days | 15 | google.comgoogle.comresearchgate.net |

| pH 14, 95°C, 0.1 M oxidized | 5.5 days | 45 | google.comgoogle.com |

| pH 14, 75°C, 0.1 M oxidized | 8 days | Not specified value, but decomposition observed | google.comgoogle.com |

The observed difference in initial degradation rates between pH 12 and pH 14 is consistent with the proposed shift in dominant decomposition mechanisms. scispace.comharvard.edugoogle.com The reduced form of this compound has been shown to be quite stable, even at elevated temperatures. google.comgoogle.com

Temperature Effects on Decomposition Kinetics

Temperature plays a significant role in the decomposition kinetics of this compound. Accelerated aging tests conducted at elevated temperatures, such as 75°C and 95°C, have been used to study the degradation rate google.comiu.edugoogle.com. These studies indicate that increasing the temperature accelerates the decomposition of this compound google.comgoogle.com. For instance, the time course of this compound decomposition has been investigated at both 65°C and 95°C google.comgoogle.com. The degradation at 95°C is notably faster than at 65°C under similar pH and concentration conditions google.comgoogle.com.

Influence of Concentration on Degradation Dynamics

The concentration of this compound also influences its degradation dynamics. Studies have examined the decomposition rate at different concentrations, such as 0.1 M and 0.5 M google.comgoogle.com. The remaining concentration of this compound relative to its initial concentration over time has been measured at these different molarities google.comgoogle.com. Evidence suggests pseudo-first order decomposition kinetics with respect to this compound concentration google.comgoogle.com. While specific detailed data tables on concentration effects across various temperatures and pH levels were not explicitly presented in the search results in a format suitable for direct table generation, the research indicates that degradation is more serious at higher concentrations and that the reaction rate can be concentration-dependent iu.eduacs.orgnih.gov.

Analytical Methodologies for Degradation Product Identification

Identifying the degradation products of this compound is crucial for understanding its decomposition pathways. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Degradants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique used to identify the structural identity of this compound degradation products google.comharvard.eduiu.edugoogle.comnsf.gov. By analyzing the 1H NMR spectra of degraded this compound samples, researchers can identify new signals corresponding to decomposition products google.comharvard.edugoogle.com. For example, 1H NMR has been used to confirm the cleavage of the γ-hydroxybutyrate group and identify decomposition products such as mono-debranched this compound and γ-hydroxybutyrate harvard.eduiu.edu. Comparisons of NMR spectra of pristine this compound with those of treated samples (e.g., heated or cycled) allow for the detection and assignment of peaks corresponding to the degradation products google.comgoogle.com. In situ NMR studies have also been employed to reveal reaction mechanisms and quantify concentration changes of related compounds during electrochemical processes, which can be linked to capacity fade acs.orgnih.govcsic.es.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of Degradants

High-Performance Liquid Chromatography (HPLC) is utilized for the quantitative analysis of this compound and its degradation products tcichemicals.comtcichemicals.com. HPLC can be used to determine the purity of this compound and to quantify the remaining concentration of the intact compound after degradation studies tcichemicals.comtcichemicals.com. This technique allows for the separation and measurement of different components in a mixture, making it valuable for monitoring the progress of degradation and quantifying the amounts of the parent compound and its degradation products nsf.gov.

Mass Spectrometry (MS) for Molecular Weight Determination of Decomposition Products

Mass Spectrometry (MS) is another important analytical technique for the identification of decomposition products, primarily by determining their molecular weights nsf.govsemanticscholar.org. While the search results specifically mention the use of mass spectrometry for analyzing cycled electrolytes of a related compound (2,6-N-TSAQ) to identify degradation products like anthrone semanticscholar.org, the principle applies to this compound as well. MS can provide information about the mass-to-charge ratio of the degradation products, which helps in inferring their molecular formula and structure when used in conjunction with other techniques like NMR.

Strategies for Enhancing Chemical Stability

Strategies for enhancing the chemical stability of this compound primarily focus on modifying its molecular structure or operating conditions. One approach involves suppressing the nucleophilic substitution reactions that lead to degradation google.comharvard.edu. This can potentially be achieved by operating at lower pH conditions, which would reduce the concentration of hydroxide ions google.comharvard.edu.

Molecular design modifications have also been explored. For instance, an analogue of this compound with phosphonate-terminated functional groups, DPPEAQ, has been designed and synthesized google.comharvard.edu. This modification appears to enhance stability, potentially due to the phosphonate (B1237965) group being a weaker nucleophile than the carboxylate group in this compound google.comharvard.edunsf.gov. Studies comparing the stability of DPPEAQ and this compound at different pH levels and temperatures have shown that DPPEAQ exhibits no significant decomposition under conditions where this compound shows notable degradation google.comharvard.edugoogle.com.

Furthermore, operating conditions can be optimized. The influence of pH on the degradation rate suggests that maintaining lower pH conditions can lead to enhanced stability google.comharvard.edu.

Molecular Engineering Approaches

Molecular engineering plays a significant role in tailoring the stability and properties of anthraquinone-based compounds like this compound. The introduction and modification of side chains are primary strategies employed to improve solubility and mitigate degradation.

Replacing the hydroxyl groups in 2,6-dihydroxyanthraquinone (2,6-DHAQ) with carboxylate-terminated O-alkyl ether groups, as seen in the structure of this compound, leads to significantly higher solubility under alkaline conditions. For instance, this compound exhibits a solubility of >1 M at pH 14 and 0.6 M at pH 12, compared to 2,6-DHAQ's solubility of 0.6 M at pH 14 and 0.1 M at pH 12. nsf.gov This enhanced solubility is ostensibly due to the carboxylate groups being located farther away from the anthraquinone core. nsf.gov More importantly, this modification also results in a significantly more chemically stable reduced form of this compound compared to reduced 2,6-DHAQ. iu.edugoogle.com The improved stability against disproportionation in this compound may be linked to its higher redox potential (~-0.51 V vs NHE at pH 14) compared to 2,6-DHAQ. iu.edu

Further molecular modifications, such as replacing the terminal carboxylates in this compound with more hydrophilic phosphonate groups, as in 2,6-di-(3-phosphonic acid)propyl ether anthraquinone (2,6-DPPEAQ), can further boost solubility and enhance stability. nsf.govharvard.edu 2,6-DPPEAQ has shown improved resistance to decomposition via alkyl chain cleavage, particularly at pH 9 and 12, exhibiting no significant decomposition after treatment at 95°C, whereas this compound showed 15% decomposition under similar conditions at pH 12. google.comharvard.edu

The architecture of the side chains, including branching, also impacts stability and solubility. For example, 2,6-D2PEAQ, an analog with branched methyl groups on its ether-linked side chain, demonstrates extraordinary solubility (2 M) and stability against thermal decomposition and during cell cycling, with a reported capacity fade rate of 0.02%/day over 14 days in a nearly capacity-balanced cell at pH 7. harvard.edu While this compound has unbranched side chains, these studies on related compounds highlight the potential of side chain engineering to influence molecular interactions and stability.

Redox State Management and Operational Conditions

The chemical stability of this compound is highly dependent on its redox state and the specific operational conditions, particularly pH and temperature.

Studies indicate that the reduced form of this compound is remarkably stable, even at elevated temperatures up to 95°C. iu.edugoogle.com In contrast, the oxidized form of this compound is more susceptible to decomposition. harvard.edu A significant degradation pathway identified for the oxidized form is decomposition via γ-hydroxybutyrate cleavage, which has been confirmed through 1H NMR analysis. harvard.edu This decomposition process is more pronounced at pH 14 compared to pH 12. iu.edu

Nucleophilic addition or substitution is a common mode of chemical decomposition for aqueous RFB reactants, and at pH 14, nucleophilic substitution by OH- is a dominant decay mechanism for quinones, including this compound. nsf.govharvard.edu At pH 12 and elevated temperatures, an intramolecular reaction where the carboxylate group acts as a nucleophile dominates the decomposition of this compound. nsf.gov

While anthrone intermediate formation and subsequent irreversible dimerization are known degradation pathways for other anthraquinones like 2,6-DHAQ, oxy-alkyl substitutions, as present in this compound, appear to suppress tautomerization and disproportionation under alkaline conditions, contributing to the observed low fade rates in full cells. nsf.govharvard.edu

Operational pH significantly influences the rate and mechanism of degradation. Decomposition of this compound is more severe at higher pH values, with studies showing increased decomposition at pH 14 compared to pH 12 under accelerated aging conditions. iu.edugoogle.com Full cell tests with this compound are often performed at more moderate electrolyte conditions, such as pH 12, to reduce the corrosivity (B1173158) and potential decomposition of other cell components like the posolyte. google.com

Accelerated aging tests at elevated temperatures (e.g., 75°C and 95°C) are employed to investigate the decomposition pathways and rates of this compound under stressed conditions. iu.edugoogle.comharvard.edu These studies have helped to identify the temperature and pH dependence of different degradation routes.

Theoretical and Computational Studies on 2,6 Dbeaq

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for predicting the electronic structure and thermodynamic properties of molecules. For 2,6-DBEAQ, DFT has been utilized to explore its redox behavior and the energetics of its different redox states.

Prediction of Redox Potentials and Electronic Structure

DFT calculations can estimate the relative energies of molecules in different redox states, which can then be related to their reduction potentials. Studies have shown that DFT is necessary to qualitatively predict the differences in the first and second reduction potentials of anthraquinone (B42736) derivatives like this compound. google.com The redox potential of a compound is influenced by the energy levels of its frontier orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). iu.edu Electron-withdrawing groups tend to increase the redox potential, while electron-donating groups lower it. semanticscholar.org The placement and nature of functional groups, such as the oxybutyrate chains in this compound, play a significant role in tuning its redox properties. iu.eduharvard.edu

DFT calculations have been used to evaluate the relative reaction energies associated with the loss of alkyl chains from both the oxidized and reduced forms of DBEAQ isomers, providing insights into their stability. google.com

Conformational Analysis of Oxidized and Reduced Forms

Conformational analysis using computational methods helps to understand the preferred spatial arrangements of a molecule in its different redox states. For this compound, conformers of the oxidized, one-electron reduced (semiquinone), and two-electron reduced (hydroquinone) forms have been generated and analyzed. google.com These analyses are important because the conformation can influence the molecule's reactivity and interactions with the solvent and other species. Approximating the ion pairing behavior of the molecules in solution, for example, by pairing reduced forms with cations, is a strategy used in these calculations to better represent the environment in which the molecule operates. google.com

Energy Calculations for Reduction Steps (E1-E2 separation)

The reduction of anthraquinones typically occurs in two successive one-electron steps, forming a semiquinone radical anion intermediate. The separation between the first (E1) and second (E2) reduction potentials (E1-E2 separation) is an important parameter influencing the concentration of the semiquinone species. google.com Electronic structure calculations, including semiempirical methods and DFT, can estimate the energy differences between these reduction steps. google.com For this compound, the E1-E2 separation has been estimated computationally. google.com A smaller E1-E2 separation implies that the formation of semiquinone radicals is less thermodynamically favorable. google.com

Here is a table summarizing estimated E1-E2 separations for this compound and a related compound based on DFT calculations:

| Compound | Estimated E1-E2 (V) | Method (Implicit Solvent) |

| 2,6-DHAQ* | 0.060 | B3LYP/6-311+G(d,p) PCM |

| This compound | -0.133 | B3LYP/6-311+G(d,p) PCM |

*Note: The energy differences are calibrated so that the differences for 2,6-DHAQ are fixed to experiment. google.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules and their interactions in a dynamic environment, such as a solution. For this compound, MD simulations can help understand its solvation and intermolecular interactions.

Solute-Solvent Interactions and Hydrogen Bonding Networks

MD simulations are valuable for analyzing solute-solvent interactions, including the formation and dynamics of hydrogen bonding networks. mdpi.comresearchgate.netnih.gov Understanding how this compound interacts with water and other components of the electrolyte through hydrogen bonding is crucial for predicting its solubility and stability in aqueous environments. iu.edursc.org Explicit solvent models, such as the TIP3P water model, are often employed in MD simulations to capture these interactions accurately. rsc.org Analysis of radial distribution functions (RDFs) from MD simulations can quantify the distances and coordination numbers between the solute and solvent molecules, providing details about the solvation shell structure. mdpi.com

Investigation of Intermolecular Interactions (e.g., coulombic repulsion)

MD simulations can also be used to investigate intermolecular interactions between this compound molecules and other species in the electrolyte, such as supporting electrolyte ions. epfl.chharvard.edu Interactions like coulombic repulsion, particularly between charged species, can significantly influence the behavior and stability of the redox-active molecules. epfl.chharvard.edumdpi.com For instance, introducing charged groups or using supporting electrolytes with appropriately charged ions can help suppress undesirable bimolecular interactions that could lead to decomposition. epfl.chharvard.edumdpi.com MD simulations can provide a dynamic view of these interactions, complementing the static insights gained from DFT calculations.

Quantitative Structure-Property Relationships (QSPR) for Redox Active Anthraquinones

Quantitative Structure-Property Relationships (QSPR) play a crucial role in the development of redox-active organic molecules for energy storage applications like AORFBs. By establishing mathematical models that link molecular descriptors to observed properties, researchers can predict the behavior of new compounds without extensive experimental synthesis and characterization. This approach is particularly valuable for anthraquinone derivatives, where subtle changes in molecular structure can significantly impact electrochemical properties, solubility, and stability. nih.govlookchem.comlookchem.com QSPR studies for redox-active anthraquinones aim to elucidate the structural features that govern their performance as negolytes.

Correlation of Molecular Structure with Electrochemical Properties

The electrochemical properties of organic molecules, including their redox potentials and reaction kinetics, are highly dependent on their molecular structure and the nature and position of substituents. lookchem.com For anthraquinones, computational studies are frequently employed to investigate the correlation between molecular structure and electrochemical behavior. These studies often utilize methods such as density functional theory (DFT) and semiempirical calculations to estimate the energy levels of frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are directly related to redox potentials.

The reduction of anthraquinones typically involves two one-electron steps, and the separation between these reduction potentials (E1-E2) is an important characteristic that influences the concentration of semiquinone species formed during cycling. Computational methods can calculate the relative energies of the oxidized, one-electron reduced (semiquinone), and two-electron reduced (hydroquinone) forms to predict this separation and understand how structural modifications affect the stability of the semiquinone intermediate. For instance, computational studies have indicated that the driving force for undesirable side reactions, such as anthrone (B1665570) formation, is greater for anthraquinones with lower reduction potentials.

Furthermore, the placement of functional groups on the anthraquinone core significantly impacts its electrochemical properties. Attaching electron-donating groups, such as certain nitrogen functionalities, can influence the pKa of hydroxyl groups in the reduced state, thereby affecting the redox potential. nih.gov Studies have shown that while the addition of long alkyl chains with hydrophilic terminal groups can enhance solubility without drastically altering the redox potential, the introduction of electron-withdrawing or electron-donating groups close to the ketone functionalities can have a substantial effect on the quinone's reduction potential. lookchem.com QSPR equations have been developed that highlight the importance of both the topology and electronic parameters of anthraquinone molecules in determining their reduction characteristics.

Design Principles for Next-Generation Anthraquinone Negolytes

The development of next-generation anthraquinone negolytes for AORFBs focuses on designing molecules that exhibit a combination of desirable properties, including high solubility in aqueous electrolytes, appropriate redox potential, and excellent chemical stability over prolonged cycling. nih.govlookchem.com Theoretical and computational studies provide valuable guidance in establishing rational design principles.

A key principle is the strategic functionalization of the anthraquinone core to enhance solubility while maintaining or improving electrochemical performance and stability. The introduction of charged or polar groups, such as carboxylates or phosphonates, is a common strategy to increase aqueous solubility. For example, this compound, functionalized with carboxylate groups, demonstrates significantly higher solubility in alkaline solutions compared to its parent compound, 2,6-dihydroxyanthraquinone (B191064) (2,6-DHAQ).

However, the type and placement of solubilizing groups must also consider their impact on chemical stability. Some functionalization strategies, such as connecting solubilizing groups via ether linkages, can introduce potential decomposition pathways like side-chain loss. Computational studies can help identify the thermodynamic susceptibility of molecules to such degradation reactions. lookchem.com This has led to the exploration of alternative linkages and branched side chains to increase steric hindrance and mitigate decomposition. The incorporation of phosphonate (B1237965) groups, as seen in 2,6-DPPEAQ, has been shown to further enhance both stability and solubility compared to carboxylate-functionalized analogs like this compound, partly by suppressing certain degradation mechanisms.

Another emerging design principle involves the use of mixed electrolytes, where the interaction between different redox-active species can lead to enhanced stability. For instance, studies have shown that incorporating this compound into a 2,6-DHAQ electrolyte can significantly reduce the capacity fade rate of 2,6-DHAQ by enabling an in situ regeneration pathway where this compound acts as an oxidant. This highlights the potential of designing multi-component electrolyte systems with synergistic properties.

Ultimately, the design of high-performance anthraquinone negolytes requires a holistic approach that considers the complex interplay between molecular structure, redox potential, solubility, chemical stability, and compatibility with other battery components like membranes and posolytes. Computational tools, including high-throughput virtual screening based on predicted properties, are becoming increasingly valuable in accelerating the discovery and optimization of next-generation materials. lookchem.com

Key Properties and Performance of this compound

Based on research findings, this compound exhibits several key properties relevant to its application as a negolyte in AORFBs.

| Property | Value / Description | Conditions (if specified) | Source(s) |

| Molecular Formula | C₂₂H₂₀O₈ | - | |

| Molecular Weight | 412.39 g/mol | - | |

| CAS Number | 2370885-20-2 | - | |

| Solubility | 0.6 M | pH 12 | |

| 1.1 M | pH 14 | ||

| Redox Potential (vs SHE) | -0.54 V | pH 12 | lookchem.com |

| Open-Circuit Voltage | 1.05 V (paired with ferro/ferricyanide) | pH 12 | |

| Capacity Fade Rate | <0.01%/day | Symmetric cell, pH 12 | |

| <0.001%/cycle | Symmetric cell, pH 12 | ||

| Diffusion Coefficient | 1.58 × 10⁻⁶ cm²/s (oxidized form) | 1 M KOH | |

| Theoretical Energy Density | 17 Wh/L (paired with ferro/ferricyanide) | pH 12 | |

| Stability | Demonstrated good long-term stability compared to many other redox organics. nih.gov Less susceptible to intramolecular reaction with carboxylate compared to other decomposition pathways at pH 14. | Alkaline solutions, elevated temperatures | nih.gov |

Research Findings Related to this compound

Research on this compound has demonstrated its potential as a highly stable negolyte for AORFBs. Its functionalization with carboxylate groups significantly improves its solubility in alkaline electrolytes compared to 2,6-DHAQ. When paired with a ferro/ferricyanide (B76249) posolyte, this compound-based flow batteries have achieved an open-circuit voltage of around 1.05 V at pH 12.

A key finding is the remarkably low capacity fade rate observed with this compound, reported to be less than 0.01% per day and less than 0.001% per cycle in symmetric cell testing at pH 12. This high stability is attributed in part to its molecular structure, which influences its susceptibility to degradation pathways such as nucleophilic substitution and intramolecular reactions.

These findings underscore the importance of molecular design and computational analysis in developing stable and high-performing organic redox-active materials for grid-scale energy storage applications.

Membrane Interactions and Transport Phenomena in Redox Flow Battery Systems with 2,6 Dbeaq

Membrane Permeability Studies of 2,6-DBEAQ

Membrane permeability is a key parameter characterizing the rate at which active species can pass through the separator, contributing to capacity fade and reduced efficiency. Studies on the permeability of this compound and related anthraquinones across various membranes have been conducted to understand and mitigate these losses.

Research has evaluated the permeability of the oxidized form of this compound across membranes such as Fumasep E-620(K) and Fumasep E-610(K) using techniques like two-compartment diffusion cells and UV-Vis spectrophotometry, applying Fick's law to calculate permeability coefficients. These studies provide quantitative data on the intrinsic diffusional transport of the active species through the membrane material.

Permeability values can vary significantly depending on the specific anthraquinone (B42736) derivative and the membrane used. For instance, the measured 2,6-DHAQ permeability for one cell with a Nafion membrane was reported as (4.41 ± 0.01) × 10⁻¹⁰ cm²/s, although literature values for 2,6-DHAQ permeability show considerable variation. nih.gov In comparison, a phosphonate-functionalized analog, 2,6-DPPAQ, showed lower permeability in the order of 10⁻¹³ to 10⁻¹² cm²/s through sPIM-SBF membranes. The Fumasep E-620 (K) membrane has also been noted for its low permeability to 2,6-DPPEAQ and ferricyanide (B76249).

Detailed permeability measurements, such as those comparing this compound, 2,6-DHAQ, and potassium ferricyanide across membranes like Fumasep E-610(K), provide insights into the selectivity of the membrane towards different ionic species within the RFB system.

Table 1 presents representative permeability data for anthraquinone species and ferricyanide across different membranes.

| Compound | Membrane | Permeability (cm²/s) | Reference |

| 2,6-DHAQ | Nafion | (4.41 ± 0.01) × 10⁻¹⁰ | nih.gov |

| 2,6-DPPAQ | sPIM-SBF | ~10⁻¹³ - 10⁻¹² | |

| This compound (oxidized) | Fumasep E-620(K) | Data available in source | |

| This compound (oxidized) | Fumasep E-610(K) | Data available in source | |

| Ferricyanide | Fumasep E-620 (K) | 4.4 × 10⁻¹² |

Crossover Mechanisms and Their Mitigation

Studies using online NMR spectroscopy have revealed that 2,6-DHAQ crossover rates through Nafion membranes are dependent on the battery's operating conditions, specifically increasing with the applied current during constant-current charging. nih.gov This suggests that migration effects play a significant role in crossover during charging, potentially doubling the crossover rate compared to when the cell is at rest. Although migration is expected to occur in the opposite direction during discharge, the dominant flux of this compound is typically from the anolyte to the catholyte due to the concentration gradient.

Understanding these crossover mechanisms is crucial for developing effective mitigation strategies. Membrane design plays a vital role in minimizing crossover. Strategies include tailoring membrane pore size and charge to selectively block the passage of larger redox-active molecules while allowing smaller charge-carrying ions to permeate.

The capacity fade rate of an RFB system is an indicator of the combined effects of crossover and chemical decomposition of the active species. Low capacity fade rates, such as those reported for systems utilizing this compound and its derivatives, suggest effective suppression of these loss mechanisms through factors including molecular design and membrane selection. For instance, a full cell based on this compound exhibited a capacity fade rate of 0.04% per day, while a phosphonate-functionalized analog (2,6-DPPEAQ) showed an even lower rate of 0.014% per day. These low fade rates highlight the progress in developing stable anthraquinone-based electrolytes and membranes that minimize crossover.

Table 2 summarizes reported capacity fade rates for systems using this compound and related compounds.

| Negolyte | Posolyte | pH | Capacity Fade Rate (%/day) | Reference |

| This compound | K₄Fe(CN)₆ | pH 14 | <0.01 - <3.0 (temporal) | |

| This compound | K₄Fe(CN)₆ | pH 12 | ~0.007 (temporal) | |

| This compound | K₄Fe(CN)₆ | - | 0.04 | |

| 2,6-DPPEAQ | K₄Fe(CN)₆ | 9-13 | 0.014 | |

| 2,6-DHAQ | K₄Fe(CN)₆ | pH 14 | 5 |

Influence of Membrane Properties on System Performance

Key membrane properties influencing performance include ionic conductivity, which affects the internal resistance of the cell, and permselectivity, which dictates the balance between allowing charge carrier transport and blocking the crossover of redox-active species. Low area-specific resistance (ASR) and excellent permeability to charge carriers are desirable characteristics for efficient battery operation.

The chemical and thermal stability of the membrane in the presence of the electrolyte and the reactive redox species is also paramount for long-term performance and battery life. The choice of membrane material and its structural characteristics, such as pore size distribution and functionalization, directly influence its interaction with this compound and its permeability.

For example, ion-sieving membranes with well-defined subnanometer pores have demonstrated the ability to achieve precise ionic separation, allowing fast transport of small ions while effectively rejecting larger ions like ferrocyanide and certain organic molecules. This selective transport is critical for minimizing crossover-induced capacity fade in systems employing relatively large organic molecules like this compound.

The interplay between membrane properties and electrolyte characteristics, such as the size and charge of the redox-active species at different states of charge and pH levels, determines the extent of crossover and ultimately the battery's cycling performance and capacity retention. Therefore, the rational design and selection of membranes are essential for optimizing the performance and lifetime of redox flow batteries utilizing this compound and other organic electrolytes.

Advanced Research Perspectives and Future Directions

Development of Analytical Techniques for In Situ Monitoring of 2,6-DBEAQ Degradation

Understanding and mitigating the degradation of redox-active organic molecules like this compound is paramount for improving the lifespan and performance of AORFBs. semanticscholar.orgnsf.gov While techniques like ex situ analysis of cycled electrolytes provide valuable insights, the development of in situ monitoring methods offers a more dynamic and comprehensive understanding of degradation pathways under actual operating conditions.

Recent research has demonstrated the utility of in situ nuclear magnetic resonance (NMR) and electron paramagnetic resonance (EPR) spectroscopy for studying quinone-based redox flow batteries, including those utilizing this compound. csic.escam.ac.uknih.govacs.orgacs.org These techniques allow for real-time observation of changes in electrolyte composition, identification of degradation products, and quantification of reaction intermediates like radical anions. csic.escam.ac.uknih.govacs.orgacs.org For instance, in situ NMR has been used to monitor changes in the 1H NMR shift of the liquid electrolyte as it flows out of the electrochemical cell and to observe simultaneous changes in both electrodes in a full cell. cam.ac.uk Such methods enable the exploration of electrolyte decomposition and battery self-discharge in real time. cam.ac.uk

Future research should focus on refining and expanding these in situ techniques specifically for this compound. This includes improving sensitivity and temporal resolution to capture transient species and subtle changes during cycling. The development of hyphenated techniques combining electrochemistry with other spectroscopic or chromatographic methods could provide even richer datasets. The goal is to establish a suite of analytical tools capable of providing detailed, time-resolved information on this compound's electrochemical behavior and degradation mechanisms under various operating conditions (e.g., different states of charge, temperatures, and pH levels). google.comnsf.gov This will be critical for identifying the root causes of capacity fade and guiding the design of more stable systems. nsf.gov

Integration of Machine Learning and AI in this compound Discovery and Optimization

The vast chemical space of organic molecules presents a significant challenge for the traditional trial-and-error approach to discovering and optimizing redox-active materials. Machine learning (ML) and artificial intelligence (AI) offer powerful computational tools to accelerate this process. mdpi.comfrontiersin.orgresearchgate.neteaspublisher.comarxiv.org

ML approaches have already been applied to predict the redox activity of quinones, demonstrating their potential for the in silico design of novel organic battery components. mdpi.comresearchgate.net By creating databases of quinone-derived molecules and generating quantum chemical and chemometric descriptors, ML models can be trained to predict properties like redox potential, solubility, and electrochemical stability. mdpi.comfrontiersin.orgresearchgate.net This enables high-throughput virtual screening of large libraries of potential candidates, significantly reducing the time and resources required for experimental synthesis and characterization. frontiersin.org

For this compound and its derivatives, ML and AI can be leveraged in several ways:

Predicting Structure-Property Relationships: Building robust ML models that accurately predict the impact of structural modifications on this compound's key properties (redox potential, solubility, stability, viscosity, etc.). mdpi.comfrontiersin.orgresearchgate.net

De Novo Design: Utilizing generative AI models to propose entirely new molecular structures based on the this compound scaffold or related anthraquinone (B42736) structures, optimized for desired electrochemical performance and stability. easpublisher.com

Predicting Lifetime and Degradation Pathways: Developing ML models that can predict the long-term cycling stability and identify potential degradation pathways of this compound under various operating conditions, based on experimental data. nsf.gov

Integrating AI and ML into the research workflow can significantly accelerate the discovery and optimization of this compound-based electrolytes with improved performance and longevity.

Exploration of this compound in Novel Electrochemical Systems Beyond Redox Flow Batteries

While this compound has primarily been investigated for AORFBs, its favorable electrochemical properties, particularly its relatively low redox potential and demonstrated stability, suggest potential applications in other electrochemical systems. semanticscholar.orggoogle.comfrontiersin.org

Future research could explore the use of this compound in:

Hybrid Flow Batteries: Investigating hybrid systems where this compound is coupled with other redox couples, potentially inorganic ones, to achieve enhanced performance characteristics like higher energy density or wider operating voltage windows.

Electrochemical Capacitors: Exploring the pseudocapacitive behavior of this compound, which could contribute to energy storage in hybrid battery-capacitor devices.

Electrocatalysis: Investigating if this compound or its derivatives exhibit electrocatalytic activity for specific reactions, potentially in areas like organic synthesis or fuel cells, although this is less directly suggested by the current literature focus.

Aqueous Organic Batteries (Non-Flow): Examining the feasibility of using this compound in non-flow aqueous battery configurations, where the active material is stored within the electrode structure.

Exploring these alternative applications requires fundamental studies on the electrochemical behavior of this compound in different environments and device architectures. Understanding its interaction with various electrode materials and electrolytes beyond the typical RFB setup is crucial.

Sustainable Synthesis and Lifecycle Assessment of this compound and its Derivatives

The increasing demand for energy storage necessitates not only high-performance materials but also those that are sustainably produced and have minimal environmental impact throughout their lifecycle. While organic redox-active materials like this compound are often promoted as more environmentally friendly than traditional inorganic counterparts like vanadium, a comprehensive assessment is essential. researchgate.netsemanticscholar.org

Research in this area should focus on:

Greener Synthesis Routes: Developing synthetic methods for this compound and its derivatives that utilize more environmentally benign solvents, reduce waste generation, and potentially employ biocatalytic or photocatalytic approaches. Some studies mention the synthesis of this compound from 2,6-dihydroxyanthraquinone (B191064) (2,6-DHAQ) and methyl 4-bromobutyrate, and exploring alternative, potentially cheaper, precursors is an ongoing effort. google.com

Utilization of Sustainable Feedstocks: Investigating the possibility of synthesizing this compound or similar compounds from renewable or waste biomass sources.

Lifecycle Assessment (LCA): Conducting thorough LCA studies to evaluate the environmental footprint of this compound from raw material extraction and synthesis through manufacturing, use in electrochemical devices, and end-of-life disposal or recycling. researchgate.netugent.be This includes assessing energy consumption, greenhouse gas emissions, water usage, and waste generation at each stage. Comparing the LCA of this compound-based systems with other energy storage technologies is crucial for informed decision-making. researchgate.netugent.be

Q & A

Q. What are the established synthesis protocols for 2,6-Dbeaq, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves condensation reactions under anhydrous conditions, with temperature and catalyst selection (e.g., palladium or nickel-based catalysts) critically affecting yield . Purity is assessed via HPLC (≥95% threshold) and NMR spectroscopy (e.g., characteristic peaks at δ 7.8–8.2 ppm for aromatic protons) . Reaction optimization should include DOE (Design of Experiments) to evaluate factors like solvent polarity and stoichiometry .

Q. How does this compound’s stability vary under different storage conditions (e.g., temperature, pH)?

Methodological Answer: Stability studies should follow ICH guidelines (Q1A–Q1E), using accelerated degradation tests (e.g., 40°C/75% RH for 6 months) and HPLC-MS to monitor decomposition products like 6-aminopurine . Buffer solutions (pH 3–9) can assess pH-dependent hydrolysis rates, with data modeled using Arrhenius equations .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer: LC-MS/MS with isotopic labeling (e.g., ¹⁵N-2,6-Dbeaq) ensures specificity in biological matrices. Calibration curves should span 0.1–100 µg/mL, validated for precision (RSD <5%) and recovery (85–115%) . For non-polar environments, FTIR or Raman spectroscopy can track structural integrity .

Advanced Research Questions

Q. How can conflicting data on this compound’s reactivity in nucleophilic substitution reactions be resolved?

Methodological Answer: Contradictions often arise from solvent polarity or competing reaction pathways. Use kinetic studies (e.g., stopped-flow UV-Vis) to isolate intermediates and DFT calculations (e.g., Gaussian software) to model transition states. Replicate experiments under inert atmospheres to exclude oxidation artifacts .

Q. What experimental design principles minimize bias in assessing this compound’s inhibitory effects on enzymatic targets?

Methodological Answer: Employ double-blind protocols with positive/negative controls (e.g., allopurinol for xanthine oxidase inhibition). Use SPR (Surface Plasmon Resonance) for binding affinity measurements (KD values) and CRISPR-edited cell lines to isolate target-specific effects .

Q. How do theoretical predictions (e.g., molecular docking) align with empirical data on this compound’s binding modes?

Methodological Answer: Validate docking results (AutoDock Vina) with X-ray crystallography or cryo-EM. RMSD values <2Å indicate reliable alignment. Address discrepancies by refining force fields or incorporating solvent dynamics in simulations .

Q. What statistical methods are optimal for addressing reproducibility challenges in this compound’s pharmacokinetic studies?

Methodological Answer: Apply mixed-effects models (e.g., NONMEM) to account for interspecies variability. Power analysis (α=0.05, β=0.2) ensures adequate sample sizes. Cross-validate findings using orthogonal assays (e.g., microdialysis vs. plasma protein binding assays) .

Q. How can this compound’s novel applications (e.g., RNA virus inhibition) be systematically explored without overextending research scope?

Methodological Answer: Prioritize targets via cheminformatics (e.g., PubChem BioAssay data mining) and high-throughput screening (HTS). Use CRISPR interference to validate mechanism-of-action hypotheses before in vivo testing .

Q. What strategies mitigate confounding variables in studying this compound’s synergistic effects with antimetabolites?

Methodological Answer: Apply isobologram analysis or Chou-Talalay combination indices (CI <1 indicates synergy). Control for metabolic interference (e.g., CYP450 induction) via gene expression profiling .

Q. How can long-term stability data for this compound be extrapolated to real-world storage scenarios?

Methodological Answer: Use accelerated stability models (e.g., Q10 temperature coefficient) to predict shelf life. Validate with real-time studies under ICH-recommended conditions (25°C/60% RH) .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.